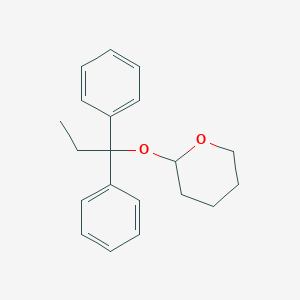
2-(1,1-Diphenylpropoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Diphenylpropoxy)oxane is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of a diphenylpropoxy group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diphenylpropoxy)oxane typically involves the protection of the keto group in 1,3-diphenyl-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The reaction conditions include the use of a palladium catalyst and a controlled environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade catalysts and reactors designed for large-scale chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Diphenylpropoxy)oxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxane ring, where nucleophiles can replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted oxane derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(1,1-Diphenylpropoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-Diphenylpropoxy)oxane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A structurally related compound with a six-membered ring containing one oxygen atom.
Cyclopentane Fused Oxacyclic Rings: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2-(1,1-Diphenylpropoxy)oxane is unique due to its specific diphenylpropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
144176-13-6 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(1,1-diphenylpropoxy)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-20(17-11-5-3-6-12-17,18-13-7-4-8-14-18)22-19-15-9-10-16-21-19/h3-8,11-14,19H,2,9-10,15-16H2,1H3 |
Clé InChI |
GEVANFRVADOBSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
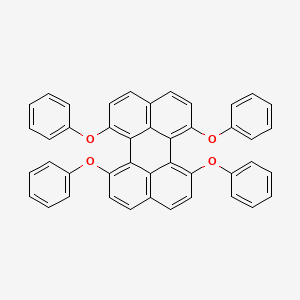
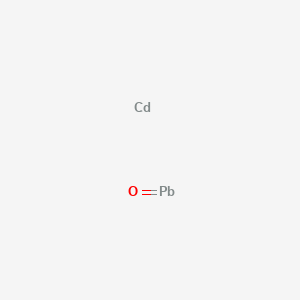
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
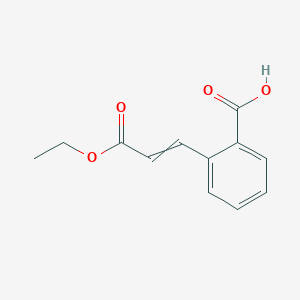
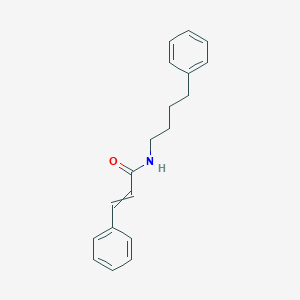
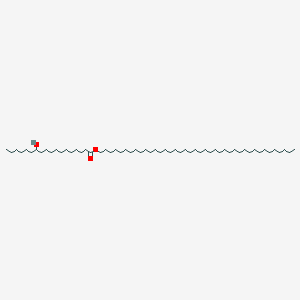
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
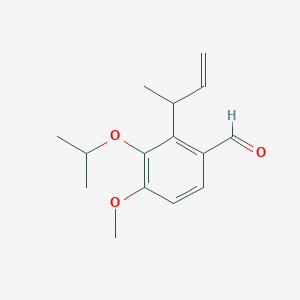
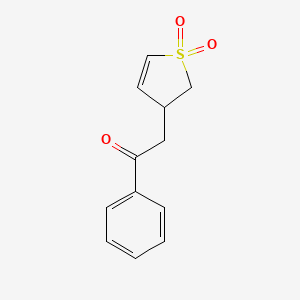
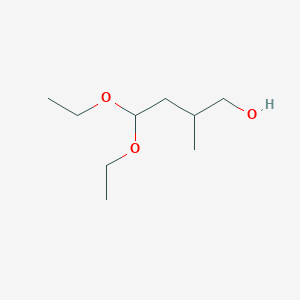

![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
